molecular formula C5H8O4 B13438715 (Ethoxycarbonyl) acetate CAS No. 15890-77-4

(Ethoxycarbonyl) acetate

Cat. No.: B13438715
CAS No.: 15890-77-4
M. Wt: 132.11 g/mol
InChI Key: IXFVFNWPPCEKMG-UHFFFAOYSA-N
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Description

(Ethoxycarbonyl) acetate is an organic compound with the molecular formula C5H7O4 It is an ester derivative of acetic acid and ethyl alcohol, characterized by the presence of an ethoxycarbonyl group attached to the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethoxycarbonyl) acetate can be synthesized through the esterification of acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester. Another method involves the Claisen condensation of ethyl acetate to form β-ketoesters, which can then be further processed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonyl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Primary alcohols.

Mechanism of Action

The mechanism of action of (ethoxycarbonyl) acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of acetic acid and ethanol. In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ethoxycarbonyl) acetate is unique due to its specific reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

ethoxycarbonyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3-8-5(7)9-4(2)6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFVFNWPPCEKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221307
Record name Acetic acid, anhydride with ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15890-77-4
Record name Acetic acid, anhydride with ethyl hydrogen carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15890-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, anhydride with ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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